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Compound of Interest

Compound Name: 3-Fluoro-2-(tributylstannyl)pyridine

Cat. No.: B1317854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 3-Fluoro-2-(tributylstannyl)pyridine, a key building block in modern organic

synthesis. This document is intended to serve as a valuable resource for researchers and

professionals engaged in drug discovery and development.

Core Chemical Properties
3-Fluoro-2-(tributylstannyl)pyridine is a fluorinated organotin compound widely utilized in

palladium-catalyzed cross-coupling reactions. Its unique combination of a reactive

tributylstannyl group and a fluorinated pyridine ring makes it a versatile reagent for the

synthesis of complex heterocyclic molecules.

Table 1: Physical and Chemical Properties of 3-Fluoro-2-(tributylstannyl)pyridine
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Property Value Source

Molecular Formula C₁₇H₃₀FNSn [1]

Molecular Weight 386.14 g/mol [1]

CAS Number 573675-60-2 [1]

Appearance Solid [1]

Predicted Boiling Point 372.5 ± 52.0 °C

Estimated Density ~1.19 g/mL at 25 °C

Estimated Refractive Index ~1.508 (n20/D)

Note: The boiling point is a predicted value. Density and refractive index are estimated based

on the isomeric compound 2-Fluoro-4-(tributylstannyl)pyridine.

Synthesis of 3-Fluoro-2-(tributylstannyl)pyridine
While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-2-
(tributylstannyl)pyridine is not readily available in the surveyed literature, a reliable synthesis

can be adapted from the established procedure for the preparation of 2-

(tributylstannyl)pyridine. The proposed synthesis involves the lithiation of 3-fluoropyridine

followed by quenching with tributyltin chloride.

Experimental Protocol (Adapted)

Reaction Scheme:

A proposed synthesis pathway.

Materials:

3-Fluoropyridine

n-Butyllithium (in hexanes)

Tributyltin chloride
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Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Nitrogen gas atmosphere

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is

purged with dry nitrogen.

Initial Solution: Anhydrous THF is cannulated into the flask, followed by the addition of 3-

fluoropyridine. The solution is cooled to -78 °C using a dry ice/acetone bath.

Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel,

maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for

1-2 hours. The formation of the lithiated species may be indicated by a color change.

Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The

mixture is stirred at this temperature for an additional 2-3 hours and then allowed to warm to

room temperature overnight.

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium

sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Fluoro-
2-(tributylstannyl)pyridine.
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Reactivity and Applications: The Stille Cross-
Coupling Reaction
3-Fluoro-2-(tributylstannyl)pyridine is a key reagent in the Stille cross-coupling reaction, a

powerful method for the formation of carbon-carbon bonds.[2] This reaction involves the

palladium-catalyzed coupling of an organotin compound with an organic halide or triflate.[2]

Mechanism of the Stille Reaction

The catalytic cycle of the Stille reaction is generally understood to proceed through three key

steps: oxidative addition, transmetalation, and reductive elimination.[3]

Catalytic Cycle

Pd(0)L₂ R¹-Pd(II)L₂-X

 Oxidative
 Addition
 (R¹-X) R¹-Pd(II)L₂-R²

 Transmetalation
 (R²-SnBu₃) R¹-R²

 Reductive
 Elimination Pd(0)L₂

Click to download full resolution via product page

Catalytic cycle of the Stille cross-coupling reaction.

Representative Experimental Protocol: Stille Coupling of 3-Fluoro-2-(tributylstannyl)pyridine
with an Aryl Halide

This protocol is a general representation and may require optimization for specific substrates.

Materials:

3-Fluoro-2-(tributylstannyl)pyridine

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://en.wikipedia.org/wiki/Stille_reaction
https://en.wikipedia.org/wiki/Stille_reaction
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Stille_Coupling
https://www.benchchem.com/product/b1317854?utm_src=pdf-body-img
https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous solvent (e.g., toluene, DMF, or dioxane)

Optional: Copper(I) iodide (CuI) as a co-catalyst

Nitrogen or Argon gas atmosphere

Procedure:

Reaction Setup: A flame-dried Schlenk flask or reaction tube is charged with the aryl halide,

3-Fluoro-2-(tributylstannyl)pyridine (typically 1.1-1.5 equivalents), and the palladium

catalyst (typically 1-5 mol%). If using a co-catalyst, it is also added at this stage.

Degassing: The flask is evacuated and backfilled with an inert gas (nitrogen or argon)

several times.

Solvent Addition: Anhydrous, degassed solvent is added via syringe.

Reaction: The reaction mixture is heated to the desired temperature (typically between 80-

120 °C) and stirred under an inert atmosphere until the reaction is complete (monitored by

TLC, GC-MS, or LC-MS).

Work-up: The reaction mixture is cooled to room temperature and may be filtered through a

pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced

pressure. The residue is then taken up in a suitable organic solvent and washed with an

aqueous solution of potassium fluoride (KF) to remove the tributyltin byproducts as a

precipitate.[4] The organic layer is then washed with water and brine, dried over anhydrous

sodium sulfate, filtered, and concentrated.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield the desired biaryl product.

Spectroscopic Data (Predicted)
While experimental spectroscopic data for 3-Fluoro-2-(tributylstannyl)pyridine is not readily

available, the following are predicted characteristics based on the analysis of similar

compounds.

¹H NMR:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://cornerstone.lib.mnsu.edu/urs/2001/proceedings/25/
https://www.benchchem.com/product/b1317854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyridyl Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom at

the 3-position will cause characteristic splitting patterns (doublets or doublet of doublets) for

the adjacent protons.

Tributylstannyl Protons: A series of multiplets in the upfield region (δ 0.8-1.6 ppm)

corresponding to the butyl groups attached to the tin atom.

¹³C NMR:

Pyridyl Carbons: Five signals in the aromatic region (δ 120-170 ppm). The carbon directly

bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF). The carbon

bonded to the tin atom will also be significantly shifted.

Tributylstannyl Carbons: Four signals in the aliphatic region (δ 10-30 ppm) corresponding to

the four distinct carbons of the butyl groups.

Mass Spectrometry (EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic

fragmentation patterns involving the loss of butyl groups from the tin atom. The isotopic

pattern of tin (multiple isotopes) will be a key feature in identifying tin-containing fragments.

Safety and Handling
Organotin compounds, including 3-Fluoro-2-(tributylstannyl)pyridine, are toxic and should be

handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

All waste containing organotin compounds must be disposed of according to institutional and

environmental regulations.

Hazard Statements:

Fatal if swallowed.

Toxic in contact with skin.

Causes skin irritation.
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Causes serious eye irritation.

May damage fertility or the unborn child.

Causes damage to organs through prolonged or repeated exposure.

Very toxic to aquatic life with long-lasting effects.

This guide provides a foundational understanding of 3-Fluoro-2-(tributylstannyl)pyridine. For

specific applications, it is crucial to consult the primary literature and perform appropriate

reaction optimization and safety assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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